5-Oxo-L-proline-d5
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Overview
Description
5-Oxo-L-proline-d5, also known as 5-oxopyrrolidine-2-carboxylic acid, is a stable isotope-labeled compound. It is a derivative of L-proline, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a reference material and in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-proline-d5 involves the deuteration of L-proline. The process typically includes the following steps:
Deuteration of L-proline: L-proline is subjected to a deuterium exchange reaction using deuterium oxide (D2O) as the deuterium source. This reaction is usually catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Cyclization: The deuterated L-proline undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of L-proline are deuterated using D2O in the presence of a base.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-L-proline-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its corresponding alcohol form.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-Oxo-L-proline-d5 has several applications in scientific research:
Analytical Chemistry: It is used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biological Studies: It serves as a tracer in metabolic studies to understand the pathways involving proline and its derivatives.
Medical Research: It is used in the study of diseases related to proline metabolism and in the development of diagnostic tools.
Mechanism of Action
The mechanism of action of 5-Oxo-L-proline-d5 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. It helps in tracking the metabolic fate of proline and its derivatives. The compound is converted to glutamate by the enzyme 5-oxoprolinase, which is coupled with the hydrolysis of ATP to ADP and inorganic phosphate .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-L-proline: The non-deuterated form of 5-Oxo-L-proline-d5.
L-proline: The parent compound from which this compound is derived.
Pyroglutamic acid: Another derivative of L-glutamic acid with similar structural features.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This isotopic labeling provides distinct advantages in analytical techniques such as NMR and mass spectrometry, allowing for precise tracking and quantification .
Properties
CAS No. |
1086136-22-2 |
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Molecular Formula |
C5H7NO3 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
(2S)-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1D2,2D2,3D |
InChI Key |
ODHCTXKNWHHXJC-NKXUJHECSA-N |
SMILES |
C1CC(=O)NC1C(=O)O |
Isomeric SMILES |
[2H][C@]1(C(C(C(=O)N1)([2H])[2H])([2H])[2H])C(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)O |
Synonyms |
L-2-Pyrrolidinone-3,3,4,4,5-d5-5-carboxylic Acid; Pyrrolidinonecarboxylic Acid-d5; L-Pyroglutamic acid-d5; 5-Oxo-DL-proline-d5; H-L-Pyr-OH-d5; 5-Oxo-L-proline-2,3,3,4,4-d5; |
Origin of Product |
United States |
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